

The Proarrhythmic Potential of Almokalant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Almokalant

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Abstract

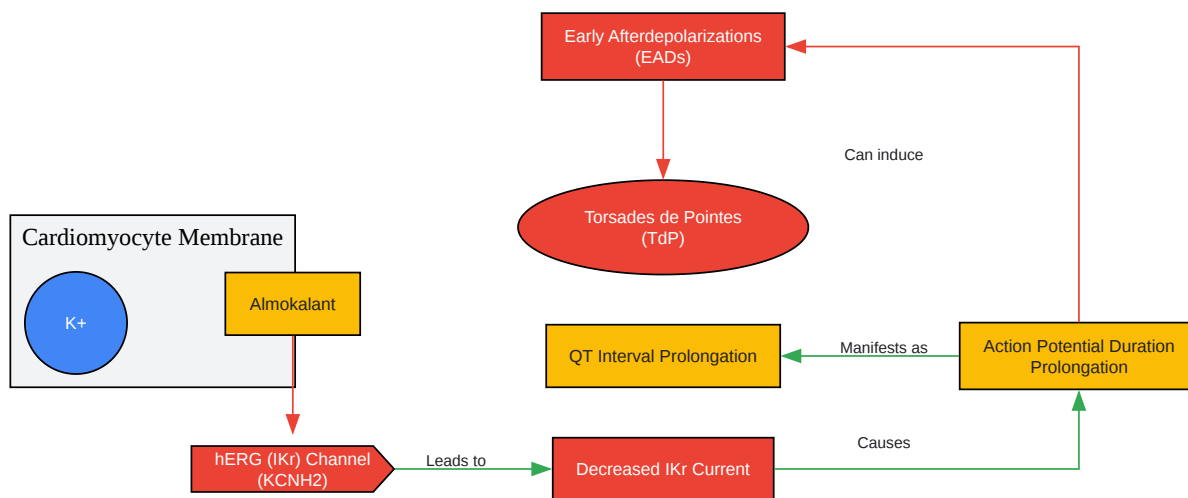
Almokalant is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG). This blockade leads to a significant prolongation of the cardiac action potential duration (APD) and the QT interval on the electrocardiogram (ECG). While this mechanism underlies its antiarrhythmic efficacy, it is also intrinsically linked to a significant proarrhythmic risk, primarily the induction of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). This technical guide provides a comprehensive overview of the proarrhythmic potential of **Almokalant**, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to assess its electrophysiological effects.

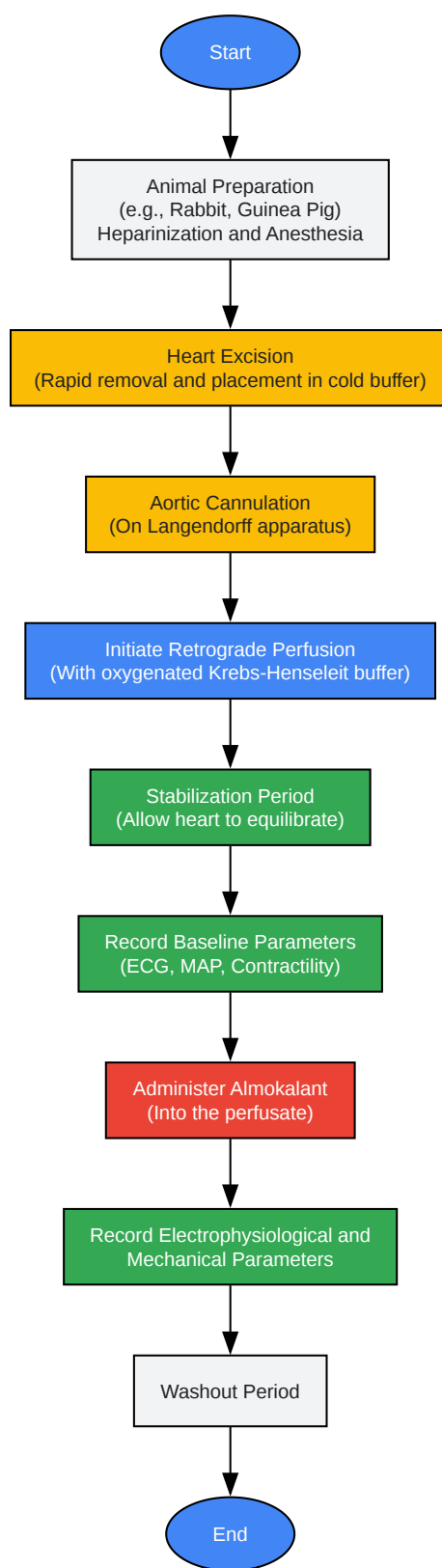
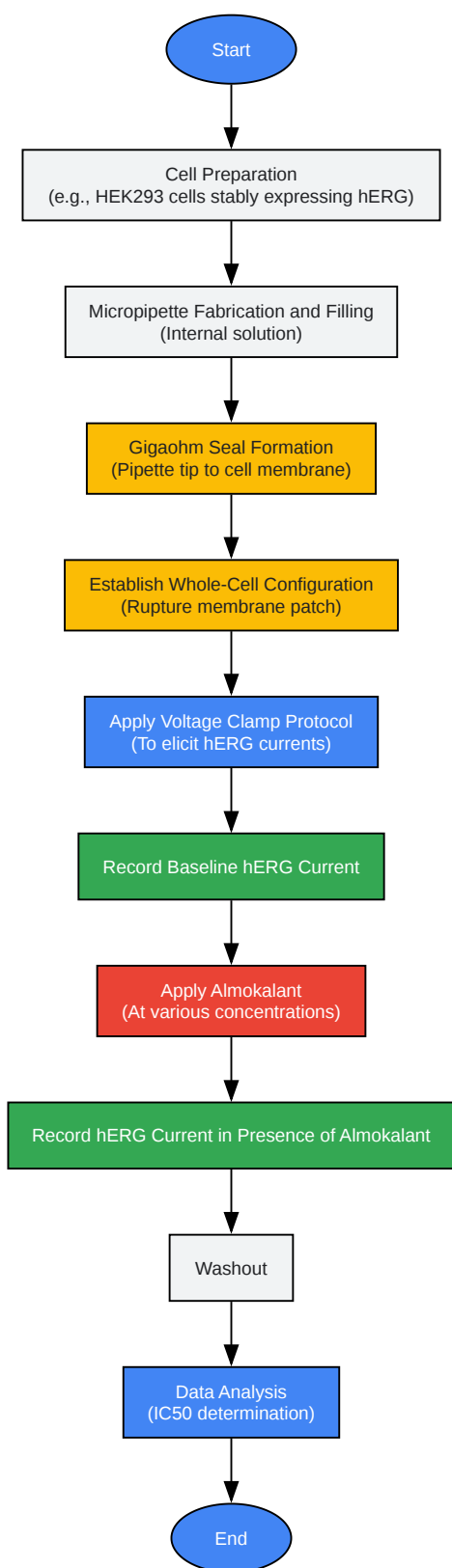
Mechanism of Proarrhythmia

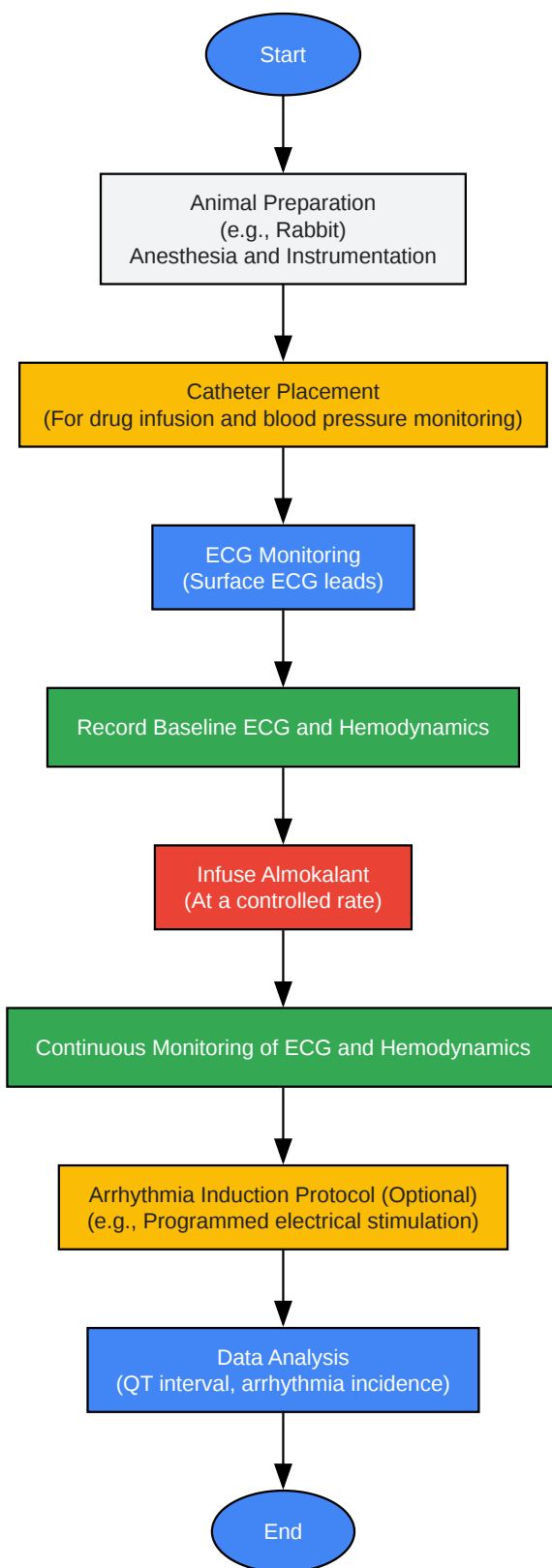
Almokalant's proarrhythmic effects are a direct consequence of its primary pharmacological action: the blockade of the IKr/hERG potassium channel. This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, **Almokalant** delays the efflux of potassium ions from cardiomyocytes, thereby prolonging the APD.^[1] This prolongation is reflected as a lengthened QT interval on the surface ECG.

Excessive prolongation of the APD can lead to the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during Phase 2 or Phase 3 of the action potential.[2] EADs are considered a primary trigger for TdP. The arrhythmogenic potential of **Almokalant** is influenced by several factors, including the infusion rate, with higher rates being associated with a greater risk of TdP.[2]

Signaling Pathway of Almokalant-Induced Proarrhythmia







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References

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- 2. Proarrhythmic effects of the class III agent almokalant: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Proarrhythmic Potential of Almokalant: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665250#proarrhythmic-potential-of-almokalant]

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